

3-Cyclohexene-1-carboxylic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid

Cat. No.: B047881

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Cyclohexene-1-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Cyclohexene-1-carboxylic acid**. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of a typical synthetic workflow.

Core Physical and Chemical Properties

3-Cyclohexene-1-carboxylic acid, a cycloaliphatic carboxylic acid, is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its physical state can vary from a colorless to light yellow liquid to a white or off-white crystalline solid, depending on purity and the specific isomer.[\[1\]](#)[\[2\]](#)

Table 1: Physical Properties of **3-Cyclohexene-1-carboxylic acid**

Property	Value	References
Molecular Formula	C ₇ H ₁₀ O ₂	
Molecular Weight	126.15 g/mol	[3]
CAS Number	4771-80-6 (racemic)	[2] [4]
5708-19-0 ((S)-(-)-isomer)	[5]	
Appearance	Colorless to light yellow liquid or white to off-white crystalline solid	[2] [5] [6]
Melting Point	17-19 °C	[4] [5]
Boiling Point	130-133 °C at 4 mmHg	[4] [7]
118 °C at 6 mmHg ((S)-(-)- isomer)	[5]	
238 °C (at atmospheric pressure)	[8] [9] [10]	
Density	1.081 g/mL at 25 °C	[4] [7]
Refractive Index (n _{20/D})	1.480 - 1.482	[4] [8]
pKa	4.67 ± 0.20 (Predicted)	
Solubility	Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone. [2] Insoluble in water. [9]	[2] [9] [11]
Flash Point	110 °C (closed cup)	[11] [12]

Note: Variations in reported values can be attributed to differences in isomeric composition, purity, and measurement conditions.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **3-Cyclohexene-1-carboxylic acid** are not extensively detailed in readily available literature, the following are standard laboratory procedures for determining the key physical properties of such organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation: A small amount of the crystalline **3-Cyclohexene-1-carboxylic acid** is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.[10]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[10]
- Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[10]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

- Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., Thiele tube with mineral oil) or a heating block
- Rubber band or thread to attach the tubes to the thermometer

Procedure (Micro-scale):

- Sample Preparation: A small amount (a few milliliters) of liquid **3-Cyclohexene-1-carboxylic acid** is placed in a small test tube.[2]
- Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[11]
- Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the liquid level in the bath is above the sample level but below the opening of the test tube.[11]
- Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7]
- Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly.[6]

- Boiling Point Reading: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the external pressure equals the vapor pressure of the liquid.[7][11]

Solubility Assessment

Solubility tests are fundamental in determining the appropriate solvents for reactions, extractions, and purifications.

Apparatus:

- Small test tubes
- Spatula
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, acetone, hexane, aqueous NaOH, aqueous HCl)

Procedure:

- Sample and Solvent Addition: A small, measured amount of **3-Cyclohexene-1-carboxylic acid** (e.g., 25 mg or 0.05 mL) is placed in a test tube.[3] A small volume of the test solvent (e.g., 0.75 mL) is added.[3]
- Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) to ensure thorough mixing.[4]
- Observation: The mixture is observed to determine if the compound has dissolved completely (soluble), partially dissolved (sparingly soluble), or not at all (insoluble).[4]
- Acid-Base Solubility: To assess the acidic nature of the carboxylic acid, solubility is tested in a dilute aqueous base (e.g., 5% NaOH). The carboxylic acid should dissolve in the base through an acid-base reaction to form a water-soluble salt.[12] Subsequent acidification with a dilute acid (e.g., 5% HCl) should cause the water-insoluble carboxylic acid to precipitate out of the solution.[12]

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of **3-Cyclohexene-1-carboxylic acid**, which is often prepared via a Diels-Alder reaction followed by workup and purification.

Caption: General workflow for the synthesis and purification of **3-Cyclohexene-1-carboxylic acid**.

This guide provides essential physical property data and standardized experimental methodologies relevant to **3-Cyclohexene-1-carboxylic acid**. This information is intended to support laboratory research and development activities by providing a solid foundation for the handling, application, and analysis of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. chemconnections.org [chemconnections.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Page loading... [wap.guidechem.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. www1.udel.edu [www1.udel.edu]

- To cite this document: BenchChem. [3-Cyclohexene-1-carboxylic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047881#3-cyclohexene-1-carboxylic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com